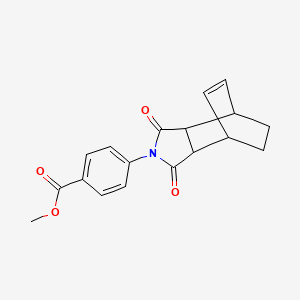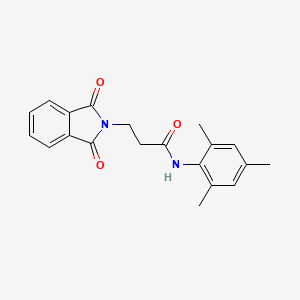
3-(1,3-dioxoisoindol-2-yl)-N-(2,4,6-trimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dioxoisoindol-2-yl)-N-(2,4,6-trimethylphenyl)propanamide is an organic compound that belongs to the class of amides It features a phthalimide moiety and a trimethylphenyl group, which are connected via a propanamide linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxoisoindol-2-yl)-N-(2,4,6-trimethylphenyl)propanamide typically involves the following steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Attachment of the Propanamide Linker: The phthalimide can be reacted with a suitable propanoyl chloride in the presence of a base to form the propanamide linkage.
Introduction of the Trimethylphenyl Group: The final step involves the reaction of the intermediate with 2,4,6-trimethylaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the trimethylphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the phthalimide moiety, potentially yielding amines or alcohols.
Substitution: The amide linkage and aromatic rings may participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific reaction but may include the use of strong bases, acids, or catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(1,3-dioxoisoindol-2-yl)-N-(2,4,6-trimethylphenyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology and Medicine
In biology and medicine, compounds with similar structures have been investigated for their potential as enzyme inhibitors, anticancer agents, and antimicrobial agents. The presence of the phthalimide moiety is particularly interesting due to its known biological activities.
Industry
In industry, such compounds may be used in the development of new materials, such as polymers or coatings, due to their stability and functional properties.
Mecanismo De Acción
The mechanism of action of 3-(1,3-dioxoisoindol-2-yl)-N-(2,4,6-trimethylphenyl)propanamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide itself or N-substituted phthalimides.
Trimethylphenyl Amides: Other amides featuring the 2,4,6-trimethylphenyl group.
Uniqueness
The uniqueness of 3-(1,3-dioxoisoindol-2-yl)-N-(2,4,6-trimethylphenyl)propanamide lies in its combination of the phthalimide and trimethylphenyl moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2,4,6-trimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-12-10-13(2)18(14(3)11-12)21-17(23)8-9-22-19(24)15-6-4-5-7-16(15)20(22)25/h4-7,10-11H,8-9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXPRRDKGRVUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
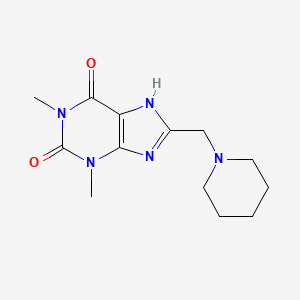
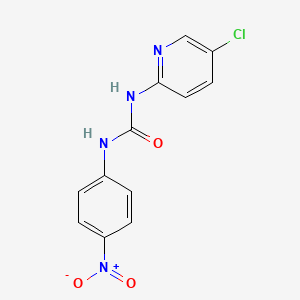
![2,2,2-Trichloro-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5182555.png)
![10-ethyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-5-ium-3-ol;iodide](/img/structure/B5182560.png)
![3-chloro-4-{[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5182561.png)
![10-[3-[4-(1-Adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B5182579.png)
![N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3-BROMOBENZAMIDE](/img/structure/B5182585.png)
![(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5182593.png)
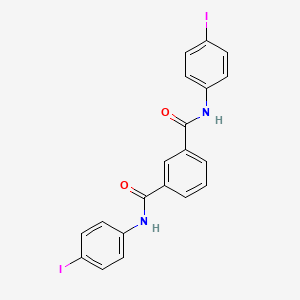
![N-[(2-methoxyphenyl)methyl]-4-phenylbutan-2-amine](/img/structure/B5182603.png)
![4-(benzyloxy)-1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5182609.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5182612.png)
![1-cyclopentyl-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5182616.png)
